molecular formula C14H16N2O2 B1518863 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one CAS No. 1021083-28-2

2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B1518863
CAS No.: 1021083-28-2
M. Wt: 244.29 g/mol
InChI Key: UHDSQJZWPIEYRA-UHFFFAOYSA-N
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Description

2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one (CAS No: 1021083-28-2) is a synthetic organic compound with a molecular weight of 244.29 g/mol and the molecular formula C 14 H 16 N 2 O 2 . This compound is provided with a minimum purity of 95% and is intended for research and development applications exclusively. Research Applications and Biological Activity Preliminary scientific studies suggest that this compound exhibits promising biological activity, primarily as an investigational antitumor agent . Its mechanism of action is attributed to the potential inhibition of specific kinases involved in cancer cell proliferation . The structural motif of the compound is significant; the morpholine moiety is known to enhance aqueous solubility and bioavailability, while the terminal ethynyl (alkyne) group on the phenyl ring is a critical structural feature that enables participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes the compound an exceptionally versatile building block for the synthesis of more complex molecules, bioconjugates, or chemical probes for target identification. Structure-Activity Relationship (SAR) Research into structurally related morpholine derivatives has established that the presence of the ethynyl group is a key determinant of biological potency. In vitro analyses have demonstrated that derivatives featuring ethynyl substitutions can exhibit enhanced cytotoxicity against human cancer cell lines compared to their non-substituted analogues . Furthermore, structure-activity relationship (SAR) studies indicate that electronic modifications to the phenyl ring can significantly influence the compound's potency, with the introduction of certain substituents leading to increased activity . The rigid, linear geometry of the alkyne group also imparts conformational restraint, which can stabilize specific molecular interactions with biological targets . Handling and Usage Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should conduct a comprehensive risk assessment and consult all relevant safety data sheets (SDS) prior to handling.

Properties

IUPAC Name

2-(3-ethynylanilino)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-12-4-3-5-13(10-12)15-11-14(17)16-6-8-18-9-7-16/h1,3-5,10,15H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDSQJZWPIEYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one , identified by CAS number 1021083-28-2, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following SMILES notation: C#Cc1cccc(c1)NCC(=O)N1CCOCC1. It has a molecular formula of C14H16N2O2C_{14}H_{16}N_{2}O_{2} and exhibits a molecular weight of 244.29 g/mol .

Table 1: Basic Properties of this compound

PropertyValue
CAS Number1021083-28-2
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting certain kinases involved in cancer cell proliferation. Additionally, its morpholine moiety may enhance solubility and bioavailability, making it a promising candidate for further pharmacological development.

Case Study 1: In Vitro Analysis

In a recent in vitro study, researchers evaluated the cytotoxic effects of various morpholine derivatives on human cancer cell lines. The results indicated that compounds with ethynyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that the presence of the ethynyl group plays a crucial role in increasing the compound's anticancer activity .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was performed on several derivatives of morpholine-based compounds. It was found that modifications to the phenyl ring significantly influenced biological activity. Specifically, the introduction of electron-withdrawing groups at the para position of the phenyl ring resulted in increased potency against cancer cell lines . This suggests that further optimization of this compound could enhance its therapeutic potential.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntitumorInduces apoptosis in cancer cell lines
CytotoxicityEnhanced by ethynyl substitution
Structure ActivityModifications to phenyl ring influence potency

Scientific Research Applications

Recent studies have investigated the biological properties of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one. Its structural components suggest potential activity as a pharmaceutical agent, particularly in cancer therapy and as an anti-inflammatory agent.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising results in inhibiting tumor growth. For instance, derivatives of phenylamino compounds have been evaluated for their ability to target specific cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells .

Anti-inflammatory Properties

The morpholine structure is often associated with anti-inflammatory activity. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a lead compound for the development of new drugs. Its applications can be categorized as follows:

  • Lead Compound for Drug Development :
    • The ethynylphenyl group can be modified to enhance potency and selectivity against specific biological targets.
    • Structure-activity relationship (SAR) studies can be conducted to optimize the compound's efficacy.
  • Research Tool :
    • Used in biochemical assays to study enzyme interactions and signaling pathways.
    • Potential use in screening libraries for drug discovery programs targeting cancer and inflammatory diseases.
  • Synthetic Intermediate :
    • Can be employed as an intermediate in the synthesis of more complex molecules with desired pharmacological properties.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the anticancer properties of structurally related compounds. The findings indicated that modifications on the phenyl ring significantly affected the compound's ability to inhibit cell proliferation in breast cancer cell lines. The study concluded that further exploration of this class of compounds could yield effective anticancer agents .

Case Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of morpholine derivatives. The results demonstrated that certain derivatives could effectively reduce inflammation markers in vitro, suggesting that this compound might also possess similar beneficial effects .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one generally involves:

  • Preparation of the morpholinyl ethanone core.
  • Introduction of the 3-ethynylphenyl amine substituent via amide bond formation.
  • Functionalization of the aromatic ring with an ethynyl group.

The key synthetic challenge is the selective formation of the amide linkage between the morpholinyl ethanone and the 3-ethynylaniline derivative under conditions that preserve the sensitive ethynyl group.

Preparation of Morpholinyl Ethanone Intermediate

According to patent WO2019138362A1, the morpholinyl ethanone moiety can be prepared via a multi-step process starting from nitrophenyl derivatives and chloroethoxy acetic acid derivatives, involving catalytic steps and selective reduction:

  • Step 1: Nucleophilic substitution of 4-nitroaniline with 2-(2-chloroethoxy)acetic acid or its derivatives to form 4-(4-nitrophenyl)morpholin-3-one intermediates.
  • Step 2: Catalytic reduction of the nitro group to the corresponding amine, yielding 4-(4-aminophenyl)morpholin-3-one.
  • Step 3: Subsequent functionalization to introduce the ethanone group at the morpholine nitrogen.

Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate are employed in these steps to facilitate substitution and reduction reactions. Solvents such as ethanol, acetonitrile, and water are used depending on the step to optimize yield and selectivity.

Data Table: Summary of Preparation Parameters

Step Reagents/Intermediates Catalyst/Base Solvent(s) Temperature (°C) Time Yield (%) Notes
Morpholinyl ethanone synthesis 4-nitroaniline + chloroethoxy acetic acid Pd/C, K2CO3 Ethanol, Acetonitrile 25–60 Several hours High Catalytic reduction and substitution steps
Nitro group reduction Nitro intermediate Pd/C Ethanol, Water Room temp to 40 Few hours High Selective reduction to amine
Amide bond formation Morpholinyl ethanone + 3-ethynylaniline DCC/EDC or acid chloride DCM, THF 0–25 Hours Moderate to high Mild conditions to preserve ethynyl group
Multi-component synthesis (analogous) Ethyl acetoacetate, hydrazine, methyl benzoylformate, malononitrile InCl3 (20 mol%) 50% EtOH 40 20 min 80–95 Ultrasound-assisted MCR for related compounds

Q & A

Q. Table 1: Representative Reaction Conditions for Morpholine Derivatives

ParameterOptimal RangeExample from Literature
SolventEthanol/DCM79% yield in ethanol
Temperature60–80°C80°C for 6 hours
CatalystAlCl₃ or noneCatalyst-free in DCM

Basic: How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Look for key peaks:
    • CO stretch : 1625–1635 cm⁻¹ (amide/ketone) .
    • NH stretch : 3377–3417 cm⁻¹ (secondary amine) .
    • C≡C stretch : ~2100 cm⁻¹ (ethynyl group) .
  • NMR Analysis :
    • ¹H-NMR : δ 3.48–3.69 ppm (morpholine protons), δ 6.84–8.29 ppm (aromatic protons) .
    • ¹³C-NMR : δ 167.7 ppm (carbonyl carbon), δ 44–66 ppm (morpholine carbons) .

Advanced: How should researchers address discrepancies in elemental analysis data (e.g., C/H/N content) for this compound?

Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. For example, C/H/N deviations ≤1% are common in morpholine derivatives due to residual solvents . Mitigation strategies:

  • High-vacuum drying (24–48 hours) to remove trapped solvents.
  • Combined analytical techniques : Use HRMS alongside elemental analysis to cross-validate molecular formulas .

Q. Table 2: Example Elemental Analysis Discrepancies

CompoundExpected C%Observed C%Source of Error
Analog 1 (C₁₄H₁₆N₄O₃)60.5859.58Residual ethyl acetate

Advanced: What computational approaches are suitable for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX (CA-IX) or HIF-1α , leveraging triazole/morpholine pharmacophores .
  • QSAR Modeling : Correlate substituent effects (e.g., ethynyl vs. methoxy groups) with cytotoxicity data from analogs .

Key Finding : Morpholine derivatives with electron-withdrawing groups (e.g., ethynyl) show enhanced CA-IX inhibition (IC₅₀ = 2–5 µM) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Single-crystal X-ray diffraction using SHELXL or WinGX for refinement .
  • Compare experimental ORTEP diagrams with computational models to confirm bond angles/distances (e.g., morpholine ring puckering) .

Example : SHELXL refinement of a morpholine derivative achieved R-factor = 0.039 , confirming planar amide geometry .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Systematic substituent variation : Replace the ethynyl group with halogens or methoxy to assess cytotoxicity trends .
  • Pharmacophore mapping : Identify critical motifs (e.g., morpholine O-atom for hydrogen bonding) via overlay studies .

Q. Table 3: SAR Trends in Analogous Compounds

SubstituentBioactivity TrendReference
Ethynyl↑ Apoptosis induction
Methoxy↓ CA-IX inhibition

Basic: What safety protocols are recommended for handling this compound in vitro?

Methodological Answer:

  • GHS Classification : Likely Category 4 toxicity (oral/dermal/inhalation) based on analogs .
  • PPE : Use nitrile gloves, fume hood for synthesis, and ethanol for spill neutralization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one
Reactant of Route 2
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2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one

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